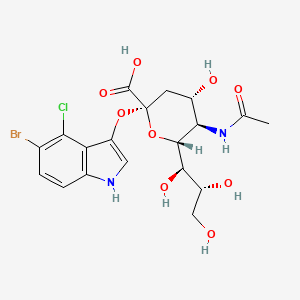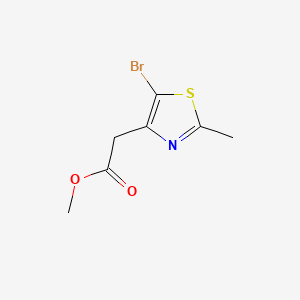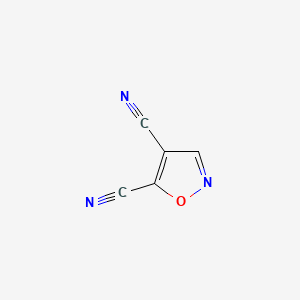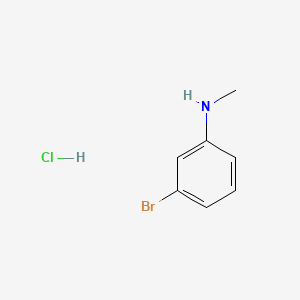
Ethyl 2-methyl-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-1-naphthoate is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.260 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-1-naphthoate consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Applications De Recherche Scientifique
Photodimerization in Aqueous Solution
Ethyl 2-naphthoate, among other derivatives, was studied for photodimerization in cucurbit[8]uril aqueous solutions. The findings indicated that CB[8] can encapsulate two molecules of ethyl 2-naphthoate, facilitating a cubane-like photodimer formation. This study highlights the impact of cavity size and alkyl substitutes on the photochemical reactivity of 2-naphthoate derivatives (Lei et al., 2008).
Fluorescence and Intersystem Crossing
In another study, the effects of substitution and hydrogen bonding on fluorescence and intersystem crossing in naphthaldehydes and their derivatives, including ethyl 2-naphthoate, were examined. The research revealed interesting fluorescence properties and provided insights into the relationship between molecular structure and radiationless transition (Kitamura & Baba, 1975).
Synthetic Studies on Sorigenins
Ethyl 4-hydroxy-2-naphthoate, a derivative, was utilized in synthetic studies for the production of methoxynaphtho furanones. These compounds are of interest for their potential applications in organic synthesis and chemical research (Horii et al., 1962).
Reactions with Ammonia and Aniline
A study focused on the reactions of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline, providing insights into the production of specific amides and anilides. These findings are significant for understanding the chemical behavior of ethyl 2-methyl-1-naphthoate derivatives (Huang, 1958).
Molecular Mechanics Study
The inclusion complexes of 2-methyl naphthoate with α- and β-cyclodextrins were studied using molecular mechanics. This research provides valuable insights into the interactions of ethyl 2-methyl-1-naphthoate derivatives with cyclodextrins and their potential applications in pharmaceuticals and chemistry (Madrid et al., 1997).
Site-Selective Suzuki-Miyaura Reactions
Ethyl 3,5-bis(trifluoromethylsulfonyloxy)-2-naphthoate was studied for Suzuki-Miyaura reactions, showcasing site-selective synthesis of various diaryl-2-naphthoates. This research contributes to the field of organic synthesis, particularly in the selective formation of complex molecules (Ibad et al., 2011).
Electro-oxidation of Alkyl Naphthalenes
A study investigated the electro-oxidation of alkyl naphthalenes, including ethyl-derivatives, in acetone and water solutions. This research is significant for understanding the electrochemical properties and potential applications of ethyl 2-methyl-1-naphthoate in electro-oxidation processes (Sioda & Frankowska, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-methylnaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNMJCHGVZYPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-1-naphthoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)



![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)


![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)





